molecular formula C15H12O7 B179768 Dihydromorin CAS No. 18422-83-8

Dihydromorin

Cat. No.: B179768
CAS No.: 18422-83-8
M. Wt: 304.25 g/mol
InChI Key: QIWOFDHUQPJCJF-LSDHHAIUSA-N
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Biochemical Analysis

Biochemical Properties

Dihydromorin is known to interact with the enzyme tyrosinase, acting as an inhibitor . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, this compound can potentially influence the production of melanin.

Cellular Effects

The cellular effects of this compound are primarily related to its role as a tyrosinase inhibitor By inhibiting tyrosinase, this compound can affect melanin production, which in turn can influence various cellular processes related to pigmentation

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tyrosinase . As a tyrosinase inhibitor, this compound can bind to the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, which is a crucial step in the production of melanin .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models

Metabolic Pathways

As a tyrosinase inhibitor, it is likely involved in the metabolic pathway of melanin production

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydromorin typically involves the use of flavonoid precursors. One common method includes the cyclization of chalcones in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the flavanonol structure.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the aforementioned plants. The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate this compound in its pure form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions, particularly involving hydroxyl groups, can modify the chemical structure of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibitory action on tyrosinase, which is not as pronounced in some of the other similar compounds. This makes it particularly valuable in research focused on skin pigmentation and related disorders .

Properties

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWOFDHUQPJCJF-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939807
Record name Dihydromorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18422-83-8
Record name Dihydromorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18422-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydromorin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydromorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydromorin, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC9FB8RFH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dihydromorin exert its anti-inflammatory effects?

A1: this compound demonstrates potent inhibitory effects on key inflammatory processes. [] It effectively suppresses the chemotactic activity of polymorphonuclear neutrophils (PMNs), the first responders to inflammation. [] Additionally, this compound inhibits the production of reactive oxygen species (ROS) in various immune cells, including PMNs and monocytes, further reducing inflammation. []

Q2: Can you elaborate on this compound's interaction with Myeloperoxidase (MPO) and its significance?

A2: this compound strongly inhibits the activity of MPO, an enzyme released by neutrophils during inflammation. [] Molecular docking studies reveal that this compound interacts closely with key amino acid residues in the MPO active site, such as Arg239 and Gln91, hindering its enzymatic function. [] This inhibition of MPO contributes significantly to this compound's anti-inflammatory properties.

Q3: How does this compound contribute to skin-lightening effects?

A3: this compound exhibits tyrosinase inhibitory activity. [, , ] Tyrosinase is a key enzyme involved in melanin biosynthesis, the pigment responsible for skin coloration. By inhibiting tyrosinase, this compound can potentially reduce melanin production, leading to skin-lightening effects. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H14O7, and its molecular weight is 306.27 g/mol.

Q5: What spectroscopic data is available to confirm the structure of this compound?

A5: The structure of this compound has been elucidated through various spectroscopic techniques, including Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR. [, , ] These techniques provide detailed information about the compound's molecular weight, connectivity of atoms, and carbon-hydrogen framework.

Q6: Are there any known catalytic properties of this compound?

A6: The provided research focuses on this compound's biological activities and doesn't mention any intrinsic catalytic properties.

Q7: Have any computational studies been conducted on this compound?

A7: Yes, molecular docking studies have been performed to understand this compound's interaction with MPO. [] These studies provide insights into the binding mode and affinity of this compound within the enzyme's active site, explaining its inhibitory effect.

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